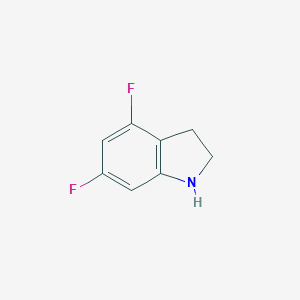







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 200° C. for 5 hours under argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After being cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the insoluble materials were filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (100 ml)
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice
|
|
Type
|
EXTRACTION
|
|
Details
|
The each aqueous layer was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried over magnesium sulfate
|
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble materials were filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C=CNC2=CC(=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |